Vonoprazan (Fumarate)
Overview
Description
Vonoprazan (Fumarate) is a useful research compound. Its molecular formula is C21H20FN3O6S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Treatment of Helicobacter pylori Infections : Vonoprazan fumarate, when combined with antibiotics, has shown efficacy in eradicating Helicobacter pylori infections. Its effectiveness in this context is being explored in various geographical settings, including Australia (Gunaratne et al., 2021).
Pharmacokinetic and Pharmacodynamic Properties : As a first-in-class potassium-competitive acid blocker, Vonoprazan Fumarate exhibits unique pharmacokinetic and pharmacodynamic properties. It is used for treating gastroduodenal ulcer, reflux esophagitis, and in the secondary prevention of ulcers induced by low-dose aspirin or NSAIDs. Its potent acid suppression ability is significantly higher than conventional proton pump inhibitors (Echizen, 2016).
Drug-Drug Interactions via Cytochrome P450 : Vonoprazan Fumarate's metabolism involves cytochrome P450 enzymes. Studies indicate significant interactions when co-administered with drugs metabolized by CYP3A4, CYP2C9, CYP2D6, and CYP2B6. These interactions are essential to consider in clinical settings (Wang et al., 2020).
Effect on Tacrolimus Blood Concentration in Kidney Transplant Recipients : In kidney transplant recipients, Vonoprazan Fumarate affects the metabolism of tacrolimus, a crucial immunosuppressant. This interaction suggests careful monitoring of tacrolimus levels when co-administered with Vonoprazan (Mei et al., 2020).
In Vitro Metabolism and Potential Drug Interactions : Studies on the in vitro metabolism of Vonoprazan Fumarate reveal its primary metabolism by multiple enzymes, including CYP3A4, CYP2B6, CYP2C19, CYP2D6, and SULT2A1. These findings are crucial for understanding its pharmacokinetics and potential drug interactions (Yamasaki et al., 2017).
Quantification in Human Plasma for Clinical Studies : A validated method for simultaneous quantification of Vonoprazan and its metabolites in human plasma has been developed, aiding in clinical pharmacokinetic studies (Yoneyama et al., 2016).
properties
IUPAC Name |
but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vonoprazan (Fumarate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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